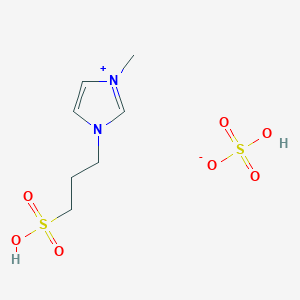
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate is an acidic ionic liquid that has garnered significant attention in recent years due to its unique properties and versatile applications. This compound is particularly noted for its role as a catalyst in various chemical processes, especially in the conversion of biomass into valuable chemicals .
Preparation Methods
The synthesis of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate typically involves the reaction of 1-methylimidazole with 1,3-propanesultone, followed by the addition of sulfuric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and scalability .
Chemical Reactions Analysis
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can act as a catalyst in oxidation reactions, facilitating the conversion of substrates into their oxidized forms.
Reduction: It can also participate in reduction reactions, although less commonly.
Substitution: The compound is involved in substitution reactions where it can replace other functional groups in a molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate has a wide range of scientific research applications:
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Mechanism of Action
The mechanism by which 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate exerts its effects involves its acidic nature and ability to facilitate proton transfer. This property makes it an effective catalyst in various chemical reactions, particularly those involving the conversion of biomass into valuable chemicals. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the reaction .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate stands out due to its high catalytic efficiency and versatility. Similar compounds include:
- 1-Butyl-3-methylimidazolium hydrogen sulfate
- 1-Ethyl-3-methylimidazolium hydrogen sulfate
- 1-Methyl-3-(3-sulfopropyl)-imidazolium chloride These compounds share similar ionic liquid properties but differ in their specific applications and efficiencies. The unique structure of this compound allows for more effective catalysis in certain reactions, making it a preferred choice in various research and industrial applications .
Properties
Molecular Formula |
C7H14N2O7S2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
hydrogen sulfate;3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H12N2O3S.H2O4S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-5(2,3)4/h4-5,7H,2-3,6H2,1H3;(H2,1,2,3,4) |
InChI Key |
MZSUDKIEOLKNCT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCS(=O)(=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



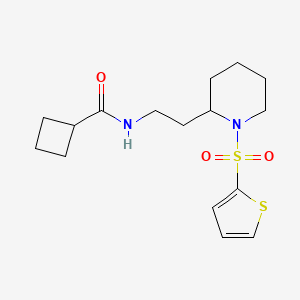

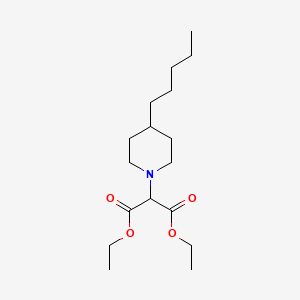
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)
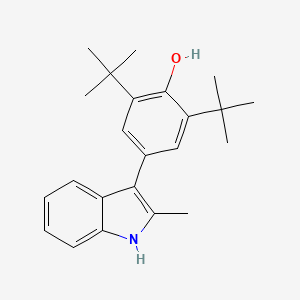
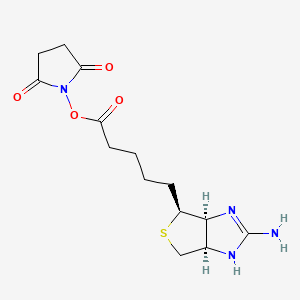




![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)
